molecular formula C19H21N5O5S3 B361823 4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide CAS No. 303797-77-5

4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

Cat. No. B361823
CAS RN: 303797-77-5
M. Wt: 495.6g/mol
InChI Key: ASWFMJDFHGHBKC-UHFFFAOYSA-N
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Description

The compound “4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, a thiadiazole ring, and sulfamoyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzamide and thiadiazole moieties. The sulfamoyl groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several different functional groups. For example, the amide group in the benzamide moiety could undergo hydrolysis, and the sulfamoyl groups could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its specific molecular structure and the nature of its functional groups. For example, it’s likely to be solid at room temperature .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Unfortunately, without more information, it’s difficult to predict what these might be .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, etc., depending on its properties .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S3/c1-4-17-21-22-19(30-17)23-31(26,27)15-11-7-14(8-12-15)20-18(25)13-5-9-16(10-6-13)32(28,29)24(2)3/h5-12H,4H2,1-3H3,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWFMJDFHGHBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

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